

In-Depth Technical Guide: Ac-Cys-NHMe for Chemoenzymatic Protein Modification

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-L-cysteine-N'-methylamide (**Ac-Cys-NHMe**), a key reagent in advanced chemoenzymatic protein engineering. We will delve into its chemical structure, molecular properties, and its principal application in the Lysine Acylation Using Conjugating Enzymes (LACE) technique for site-specific protein modification.

Core Molecular Data of Ac-Cys-NHMe

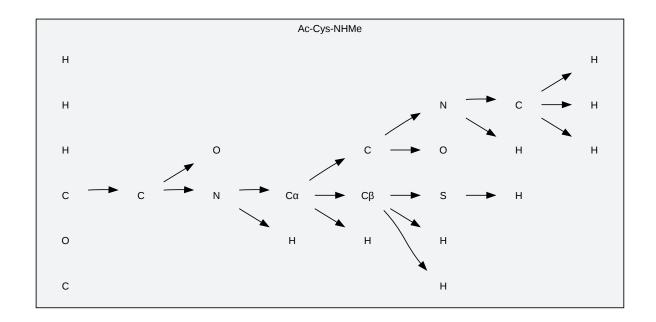
Ac-Cys-NHMe is a derivative of the amino acid cysteine, featuring an N-terminal acetyl group and a C-terminal N-methylamide. These modifications render the molecule suitable as a building block for the synthesis of peptide thioesters, which are crucial substrates in the LACE methodology.[1]

Property	Value	Source
Molecular Formula	C6H12N2O2S	
Molecular Weight	176.24 g/mol	
IUPAC Name	(2R)-2-acetamido-N-methyl-3- sulfanylpropanamide	
CAS Number	10061-65-1	-



Chemical Structure of Ac-Cys-NHMe

The structure of **Ac-Cys-NHMe** is characterized by a central cysteine residue. The amine group is protected by an acetyl moiety, and the carboxylic acid is converted to an N-methylamide. The key functional group for its application in LACE is the thiol (-SH) group of the cysteine side chain.



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Figure 1. Chemical structure of Ac-Cys-NHMe.

Application in Lysine Acylation Using Conjugating Enzymes (LACE)

Ac-Cys-NHMe is a fundamental component for the chemoenzymatic modification of proteins via the LACE technique. This method allows for the site-specific attachment of various molecules, such as fluorophores, biotin, or even other proteins, to a target protein at a specific lysine residue. The LACE technology relies on the E2 SUMO-conjugating enzyme, Ubc9, which recognizes a short peptide tag (e.g., IKQE) engineered into the target protein and catalyzes the formation of an isopeptide bond between the lysine in the tag and a reactive peptide thioester.



Ac-Cys-NHMe is used to generate this reactive peptide thioester. It can be reacted with a peptide hydrazide to form a peptide thioester, which then serves as the substrate for the Ubc9 enzyme.

Experimental Protocols

The following protocols are generalized from methodologies described in the literature and provide a framework for the application of **Ac-Cys-NHMe** in a typical LACE reaction.

1. Synthesis of a Peptide Thioester from Ac-Cys-NHMe

This protocol outlines the creation of a reactive peptide thioester, which will be the acyl donor in the LACE reaction.

- Materials:
 - Ac-Cys-NHMe
 - Peptide hydrazide with the desired modification (e.g., a fluorescent dye)
 - Sodium nitrite (NaNO2)
 - 4-mercaptophenylacetic acid (MPAA)
 - Tris(2-carboxyethyl)phosphine (TCEP)
 - Reaction Buffer: 6 M Guanidine-HCl, 0.2 M HEPPS, pH 7.0
- Procedure:
 - Dissolve the peptide hydrazide in an appropriate acidic buffer.
 - Cool the solution to -15°C and add a solution of sodium nitrite to convert the hydrazide to an azide.
 - After a short incubation, add a solution of Ac-Cys-NHMe and MPAA to the reaction mixture.



- Allow the reaction to proceed for several hours at low temperature, monitoring the formation of the peptide thioester by HPLC-MS.
- Purify the resulting peptide thioester using reverse-phase HPLC.

2. Ubc9-Mediated LACE Reaction

This protocol describes the site-specific modification of a target protein containing a LACE tag.

- Materials:
 - Target protein with a LACE tag (e.g., IKQE)
 - Purified peptide thioester (from Protocol 1)
 - Recombinant Ubc9 enzyme
 - Reaction Buffer: 50 mM HEPES, 50 mM KCl, pH 7.5
 - Dithiothreitol (DTT)

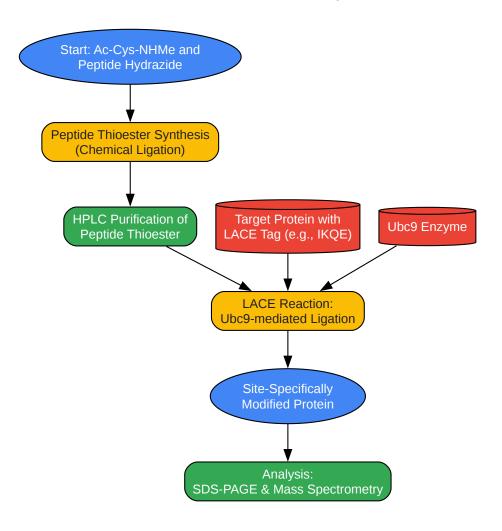
Procedure:

- \circ Prepare a reaction mixture containing the target protein (e.g., 15 μ M), the peptide thioester (e.g., 120 μ M), and Ubc9 (e.g., 30 μ M) in the reaction buffer.
- Add DTT to a final concentration of 1 mM.
- Incubate the reaction at 37°C for 1-4 hours. The optimal reaction time should be determined empirically.
- Monitor the progress of the reaction by SDS-PAGE, looking for a band shift corresponding to the modified target protein.
- Confirm the modification by mass spectrometry.
- Purify the modified protein using an appropriate chromatography method (e.g., size exclusion or affinity chromatography).



LACE Workflow Diagram

The following diagram illustrates the key steps in the LACE protein modification workflow, from the preparation of the reactive thioester to the final modified protein.



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Figure 2. Workflow for LACE-mediated protein modification.

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References



- 1. pubs.acs.org [pubs.acs.org]
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